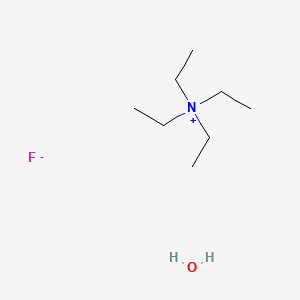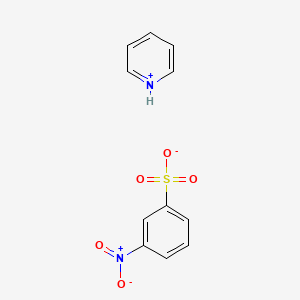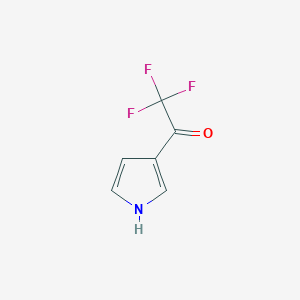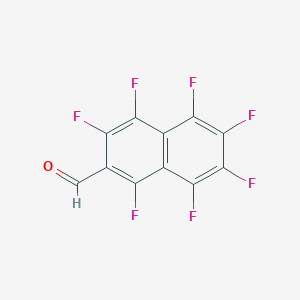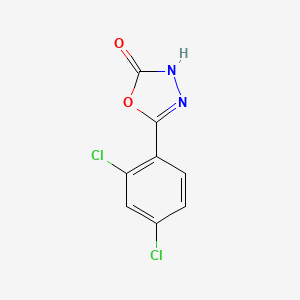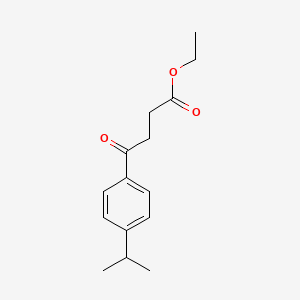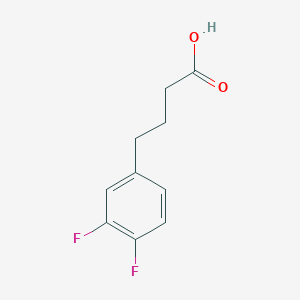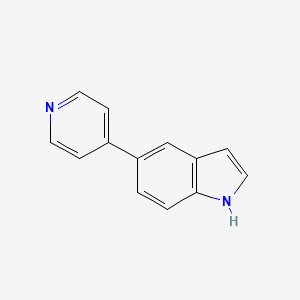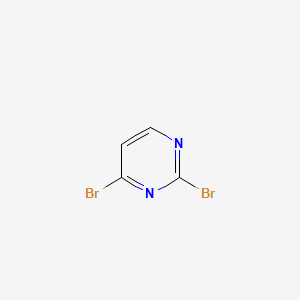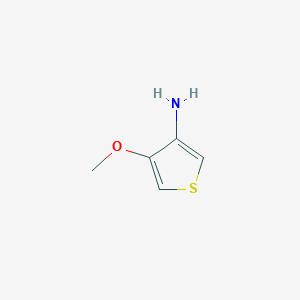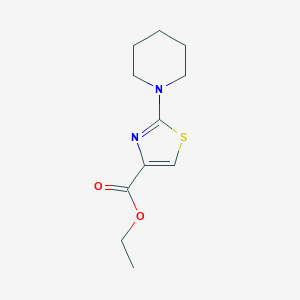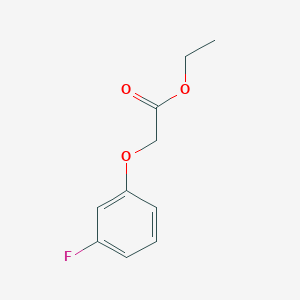
2-(3-フルオロフェノキシ)酢酸エチル
概要
説明
Ethyl 2-(3-fluorophenoxy)acetate is an organic compound belonging to the class of phenol ethers. It has garnered significant attention in recent years due to its diverse applications in various fields such as medical research, environmental research, and industrial research. The molecular formula of Ethyl 2-(3-fluorophenoxy)acetate is C10H11FO3, and it has a molecular weight of 198.19 g/mol.
科学的研究の応用
Ethyl 2-(3-fluorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Safety and Hazards
作用機序
Target of Action
Ethyl 2-(3-fluorophenoxy)acetate is a synthetic compound that primarily targets the enzyme protoporphyrinogen oxidase (PPO) . PPO is a key enzyme involved in the biosynthesis of heme and chlorophyll, which are essential for cellular functions in both plants and animals .
Mode of Action
The compound acts as a PPO inhibitor . By inhibiting the activity of PPO, it disrupts the heme and chlorophyll biosynthesis pathways, leading to the accumulation of protoporphyrin IX, a highly photodynamic compound. This accumulation causes lipid peroxidation and membrane disruption, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-(3-fluorophenoxy)acetate is the heme and chlorophyll biosynthesis pathway . The inhibition of PPO disrupts these pathways, leading to the accumulation of protoporphyrin IX. This compound, when exposed to light, produces reactive oxygen species that cause oxidative damage to cellular components, leading to cell death .
Pharmacokinetics
The metabolism and excretion of this compound would largely depend on the specific organism and environmental conditions .
Result of Action
The inhibition of PPO by Ethyl 2-(3-fluorophenoxy)acetate leads to the accumulation of protoporphyrin IX, causing cellular oxidative damage and ultimately cell death . This makes the compound effective as a herbicide, controlling the growth of unwanted plants .
Action Environment
The efficacy and stability of Ethyl 2-(3-fluorophenoxy)acetate can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide can be affected by factors such as soil type, temperature, and rainfall . Furthermore, the compound’s stability could be influenced by factors such as pH and exposure to light .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-fluorophenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of Ethyl 2-(3-fluorophenoxy)acetate.
Industrial Production Methods
Industrial production of Ethyl 2-(3-fluorophenoxy)acetate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and it may involve additional purification steps such as recrystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions
Ethyl 2-(3-fluorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
類似化合物との比較
Ethyl 2-(3-fluorophenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate: This compound has a similar structure but contains additional fluorine atoms, which may alter its reactivity and applications.
Ethyl 2-(4-fluorophenoxy)acetate: This compound differs in the position of the fluorine atom on the phenoxy ring, which can influence its chemical properties and biological activity.
The uniqueness of Ethyl 2-(3-fluorophenoxy)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
ethyl 2-(3-fluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDEEISQIAYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567904 | |
| Record name | Ethyl (3-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-70-8 | |
| Record name | Ethyl 2-(3-fluorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
